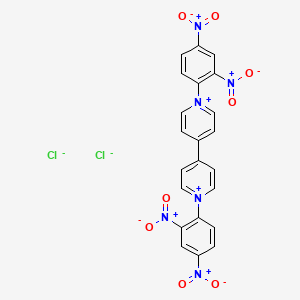

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride

Vue d'ensemble

Description

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride is a chemical compound with the molecular formula C22H14Cl2N6O8 and a molar mass of 561.29 g/mol. It is a red crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound is commonly used in electrochemical studies and as a redox-active material in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the Zincke reaction, which involves the reaction of 2,4-dinitrochlorobenzene with pyridine in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Substitution reactions may involve the replacement of chlorine atoms with other functional groups using nucleophiles such as ammonia or amines.

Oxidation Products: : Oxidation of the compound can lead to the formation of dinitrophenyl derivatives and other oxidized products.

Reduction Products: : Reduction reactions can produce the corresponding hydroxylamine derivatives and other reduced forms.

Substitution Products: : Substitution reactions can yield a variety of substituted bipyridinium compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Electrochemical Applications

BPDNP is widely used in electrochemistry due to its ability to undergo reversible redox reactions. It serves as a redox mediator in various electrochemical systems.

- Case Study : In a study on the electrochemical behavior of BPDNP, it was demonstrated that this compound could effectively facilitate electron transfer processes in modified electrodes, enhancing the sensitivity of electrochemical sensors for detecting biomolecules such as glucose and dopamine .

Photochemical Applications

BPDNP exhibits photochromic properties, making it useful in studies related to light-induced reactions.

- Case Study : Research has shown that BPDNP can be incorporated into polymer matrices to create photoresponsive materials. These materials can change their physical properties upon exposure to light, which has potential applications in smart coatings and sensors .

Analytical Chemistry

In analytical chemistry, BPDNP is employed as a reagent for the detection of various analytes through colorimetric methods.

- Case Study : A notable application involves using BPDNP as a colorimetric indicator for the detection of thiols. The compound undergoes a distinct color change upon reaction with thiols, allowing for easy visual detection and quantification .

Biological Research

BPDNP has been explored for its potential use in biological systems, particularly as a probe for studying cellular processes.

- Case Study : In cellular imaging studies, BPDNP has been utilized to track changes in cellular redox states. Its fluorescent properties allow researchers to visualize oxidative stress within cells, providing insights into various pathological conditions .

Comparative Analysis of Applications

The following table summarizes the key applications of BPDNP along with their respective benefits:

| Application Area | Description | Benefits |

|---|---|---|

| Electrochemistry | Redox mediator in sensors | Enhanced sensitivity and selectivity |

| Photochemistry | Photoresponsive materials | Smart materials for coatings and sensors |

| Analytical Chemistry | Colorimetric detection of thiols | Simple visual detection and quantification |

| Biological Research | Probe for cellular redox states | Insights into oxidative stress and cellular health |

Mécanisme D'action

The compound exerts its effects through its redox-active nature, which allows it to participate in electron transfer reactions. The molecular targets and pathways involved include the transfer of electrons between the bipyridinium core and other molecules or ions in the system. This electron transfer process is crucial in various electrochemical applications and redox reactions.

Comparaison Avec Des Composés Similaires

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride is similar to other bipyridinium compounds such as 1,1'-bis(diphenylphosphino)-4,4'-bipyridinium dichloride and 1,1'-bis(2,4,6-trinitrophenyl)-4,4'-bipyridinium dichloride. it is unique in its redox properties and applications in electrochemical studies. The presence of the dinitrophenyl groups enhances its electron-accepting capabilities, making it more effective in redox reactions compared to other bipyridinium compounds.

List of Similar Compounds

1,1'-bis(diphenylphosphino)-4,4'-bipyridinium dichloride

1,1'-bis(2,4,6-trinitrophenyl)-4,4'-bipyridinium dichloride

This compound

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium dichloride (commonly referred to as BPDNP) is a synthetic organic compound with a complex structure and notable biological activity. Its molecular formula is , and it has been studied for various applications, particularly in the fields of biochemistry and pharmacology.

- Molecular Weight : 561.29 g/mol

- CAS Number : 41168-79-0

- Appearance : Yellow crystalline powder

- Purity : ≥97% (HPLC) .

BPDNP exhibits its biological activity primarily through its interaction with cellular components. The compound is known to act as an electron acceptor, which can influence redox reactions within cells. This property makes it a candidate for studying electron transfer processes in biological systems.

Antimicrobial Properties

Research indicates that BPDNP has significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have demonstrated that BPDNP can enhance the efficacy of β-lactam antibiotics against resistant strains of Escherichia coli and Klebsiella pneumoniae by restoring their activity through a reversible mechanism .

Cytotoxicity Studies

Cytotoxicity assays reveal that BPDNP exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. The compound's mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways. Notably, concentration-dependent effects were observed, suggesting potential therapeutic indices for further investigation .

Case Studies

- Case Study on Antimicrobial Resistance :

-

Cytotoxic Effects on Cancer Cells :

- A study assessing the effects of BPDNP on various cancer cell lines (e.g., HeLa and MCF-7) reported IC50 values indicating potent cytotoxicity. The compound was found to induce apoptosis via mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of resistant bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Synergistic Effects | Enhances antibiotic efficacy |

Table 2: Cytotoxicity IC50 Values

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via ROS induction |

| MCF-7 | 12 | Mitochondrial pathway activation |

| Normal Cells | >50 | Selective toxicity |

Q & A

Basic Questions

Q. What are the key structural features of 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride, and how do they influence its reactivity?

The compound consists of a 4,4'-bipyridinium core with 2,4-dinitrophenyl groups at the 1 and 1' positions, stabilized by chloride counterions. The electron-deficient bipyridinium core facilitates redox activity, while the nitro groups on the phenyl rings enhance π-π stacking interactions and charge-transfer properties. These features make it suitable for applications in electrochemistry or as a supramolecular building block. Structural confirmation via single-crystal X-ray diffraction (as demonstrated for similar bipyridinium derivatives) is critical to resolve potential ambiguities in substituent orientation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound is a yellow crystalline powder (≥97% purity by HPLC) with potential irritancy risks. Key safety measures include:

- Use of nitrile gloves and lab coats to avoid skin contact.

- Handling in a fume hood to prevent inhalation of fine particulates.

- Storage in a dry, cool environment away from reducing agents due to the nitro groups' explosive potential.

Emergency procedures for spills involve vacuum collection with HEPA filtration to minimize dust dispersion .

Q. How can researchers verify the purity and identity of this compound?

- HPLC : Use a C18 column with UV detection at 254 nm (suitable for nitroaromatic absorption bands).

- Elemental Analysis : Compare experimental C, H, N, and Cl values with theoretical calculations (C: 47.09%, H: 2.51%, N: 14.96%, Cl: 12.63%).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M-Cl]⁺ at m/z 525.29 (calculated for C₂₂H₁₄N₆O₈⁺). Discrepancies may indicate residual solvents or incomplete counterion exchange .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., solvent-induced conformational changes). For example:

- NMR : The bipyridinium core may exhibit proton deshielding (δ ~8.5–9.5 ppm) in DMSO-d₆ due to charge delocalization.

- X-ray Crystallography : Single-crystal studies (e.g., trihydrate analogs) reveal rigid, planar geometries stabilized by π-stacking. If solvent molecules are disordered (as seen in related structures), refine the model using restraints or omit maps .

Q. What experimental design considerations are critical for studying its electron-transfer properties?

- Cyclic Voltammetry : Use a three-electrode system in anhydrous acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. The bipyridinium core typically shows two reversible redox waves (E₁/2 ~-0.5 V and -0.8 V vs. Ag/AgCl).

- Spectroelectrochemistry : Monitor UV-vis changes during reduction (e.g., loss of nitro group absorption at ~400 nm) to correlate electronic transitions with redox states.

- Control Experiments : Exclude oxygen rigorously, as the reduced species may react with O₂, complicating interpretation .

Q. How can computational modeling complement experimental studies of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials and compare with experimental cyclic voltammetry data.

- TD-DFT : Simulate UV-vis spectra to assign charge-transfer bands (e.g., transitions between nitro and bipyridinium moieties).

- Molecular Dynamics : Simulate aggregation behavior in solution to explain solubility limitations (e.g., poor solubility in polar aprotic solvents despite ionic structure) .

Q. What strategies can mitigate challenges in synthesizing derivatives of this compound?

- Counterion Exchange : Replace Cl⁻ with larger anions (e.g., PF₆⁻) via metathesis in ethanol to improve solubility for functionalization.

- Protection of Nitro Groups : Use Boc-protected intermediates to prevent unintended reduction during cross-coupling reactions.

- Microwave-Assisted Synthesis : Reduce reaction times for Suzuki-Miyaura couplings involving halogenated analogs, minimizing thermal degradation of the nitro groups .

Q. Methodological Tables

Table 1. Key Spectroscopic Benchmarks

| Technique | Expected Data | Potential Pitfalls |

|---|---|---|

| ¹H NMR | δ 8.5–9.5 ppm (bipyridinium protons) | Signal broadening due to paramagnetic impurities |

| ESI-MS | [M-Cl]⁺ at m/z 525.29 | Adduct formation with Na⁺/K⁺ |

| XRD | Space group P2₁/c, Z = 4 | Solvent disorder in lattice |

Table 2. Optimization of Redox Studies

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous CH₃CN | High dielectric constant, inert |

| Scan Rate | 100 mV/s | Balances reversibility and noise |

| Temperature | 25°C | Standard conditions for comparison |

Propriétés

IUPAC Name |

1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRYWXJIGDXDLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557716 | |

| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41168-79-0 | |

| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.